Ethyl 4-amino-4-methylpentanoate
Description
Ethyl 4-amino-4-methylpentanoate is an organic compound with a branched pentanoate backbone featuring both an amino (-NH₂) and a methyl (-CH₃) group at the 4-position, esterified with an ethyl group. This structure confers unique reactivity, making it valuable in pharmaceutical synthesis and chemical research.
- Molecular Formula: C₈H₁₇NO₂ (base compound; hydrochloride form: C₈H₁₇NO₂·HCl) .
- CAS Number: Not explicitly listed in the evidence, but related hydrochloride salts include EN300-744386 (cyclohexyl ester) and EN300-744383 .
- Key Functional Groups: Ester (-COO-), primary amino (-NH₂), and branched alkyl chain.
- Applications: Used as a building block in drug discovery, particularly for modifying steric and electronic properties of target molecules .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 4-amino-4-methylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-11-7(10)5-6-8(2,3)9/h4-6,9H2,1-3H3 |
InChI Key |
VWZZLZDDXFFJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4-amino-4-methylpentanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-amino-4-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-amino-4-methylpentanoic acid, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Ethyl 4-Methylpentanoate (Non-Amino Analog)
- Molecular Formula : C₈H₁₆O₂ .
- Key Differences: Lacks the amino group, resulting in reduced polarity and basicity.
- Properties :
- Applications: Primarily used as a flavoring agent or solvent, contrasting with the amino derivative’s role in synthesis .
2.2. tert-Butyl 4-Amino-4-Methylpentanoate
- Molecular Formula: C₁₀H₂₁NO₂ .
- Structural Variation : tert-Butyl ester group instead of ethyl, increasing steric bulk.
- Key Data :
- Implications : Enhanced stability in acidic conditions due to the tert-butyl group, but reduced solubility in polar solvents .
2.3. Butan-2-yl 4-Amino-4-Methylpentanoate
- Molecular Formula: C₁₀H₂₁NO₂ (base compound; hydrochloride form: C₁₀H₂₁NO₂·HCl) .
- Safety Profile : Requires stringent precautions (e.g., explosion-proof equipment, controlled storage) due to flammability and toxicity .
- Applications : Similar to the ethyl analog but with altered pharmacokinetics due to the branched ester .
2.4. Cyclohexyl 4-Amino-4-Methylpentanoate Hydrochloride
- Molecular Formula: C₁₂H₂₃NO₂·HCl .
- Properties :
Comparative Analysis of Key Properties
Research Findings and Industrial Relevance
- Amino vs. Non-Amino Esters: The amino group in this compound enhances its utility in forming amide bonds or coordinating metal catalysts, unlike non-amino analogs .
- Steric Effects : Bulkier esters (e.g., tert-butyl, cyclohexyl) improve stability but reduce reaction rates in nucleophilic substitutions .
- Safety and Handling: Hydrochloride salts of amino esters are less volatile but require precautions against moisture and decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
